molecular formula C29H36O17 B13443008 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose

1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose

Cat. No.: B13443008
M. Wt: 656.6 g/mol
InChI Key: QTCGKWBMZVFTMC-JXMROGBWSA-N
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Description

1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose: , also known by its identifier AKOS040762983 , is a natural compound with significant pharmacological potential. It is primarily used in the study of various diseases due to its unique chemical properties.

Preparation Methods

The synthesis of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose involves multiple steps, including acetylation and esterification reactions. The compound is typically prepared by reacting sucrose with acetic anhydride in the presence of a catalyst to form the tetraacetyl derivative. This is followed by the esterification of the tetraacetyl derivative with trans-p-coumaric acid. Industrial production methods are designed to optimize yield and purity, often involving large-scale reactors and stringent control of reaction conditions.

Chemical Reactions Analysis

1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions

Scientific Research Applications

1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose is utilized in various scientific research applications:

    Chemistry: It serves as a model compound for studying esterification and acetylation reactions.

    Biology: The compound is used to investigate its effects on cellular processes and metabolic pathways.

    Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including drug development targeting specific receptors or enzymes involved in metabolic pathways

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose can be compared with other similar compounds, such as:

  • 1,6,2’,6’-O-Tetraacetyl-3-O-trans-feruloylsucrose
  • 1,6,2’,6’-O-Tetraacetyl-3-O-trans-cinnamoylsucrose These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose lies in its specific esterification with trans-p-coumaric acid, which imparts distinct pharmacological properties .

Properties

Molecular Formula

C29H36O17

Molecular Weight

656.6 g/mol

IUPAC Name

[2-[3-acetyloxy-6-(acetyloxymethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,5-bis(acetyloxymethyl)-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H36O17/c1-14(30)39-11-20-23(36)25(38)26(42-17(4)33)28(43-20)46-29(13-41-16(3)32)27(24(37)21(45-29)12-40-15(2)31)44-22(35)10-7-18-5-8-19(34)9-6-18/h5-10,20-21,23-28,34,36-38H,11-13H2,1-4H3/b10-7+

InChI Key

QTCGKWBMZVFTMC-JXMROGBWSA-N

Isomeric SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)O)O

Origin of Product

United States

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